Pqdpflrfamide
Overview
Description
pQDPFLRFamide is an intriguing heptapeptide discovered in the ganglia of Helix aspersa. Its full amino acid sequence is: pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanine amide . This peptide exhibits biological activity similar to FMRFamide but with distinct properties.
Synthesis Analysis
Synthetic pQDPFLRFamide has been successfully prepared, and it closely mirrors the natural peptide in both chromatographic behavior and biological effects. This confirms the accuracy of its sequence .
Molecular Structure Analysis
The molecular structure of pQDPFLRFamide consists of seven amino acids arranged in the following order: pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 . The pyroglutamyl (pGlu) residue at the N-terminus is a common feature in neuropeptides .
Physical And Chemical Properties Analysis
Scientific Research Applications
CNS Damage Due to Acute PQ Poisoning
A study reported the first application of magnetic resonance imaging (MRI) techniques on patients with acute PQ poisoning, including survivors. The study found significant abnormal signals in the brains of patients during the acute post-poisoning phase and suggested that acute PQ neurotoxicity exerts a sustained effect during both the acute and recovery stages of poisoning (Wu et al., 2012).
Impact of PQ on Liver Fibrosis
The PROMETEO study evaluated the impact of a prolonged-release formulation of Pirfenidone (PR-PFD), an antifibrotic drug, on disease progression in patients with advanced liver fibrosis (ALF). The study found significant antifibrotic effects, improved biochemical values, and quality of life in patients receiving PR-PFD treatment (Poo et al., 2020).
Impact of PQ on Plasmodium Species
A study investigated the effects of liver-stage clearance by Primaquine (PQ) on gametocyte carriage of Plasmodium vivax and Plasmodium falciparum. The study found that PQ treatment reduced the incidence of Plasmodium vivax gametocytes by 73% and highlighted the importance of effective anti-hypnozoite treatment for efficient control of Plasmodium vivax (Wampfler et al., 2017).
properties
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGEQPXAKIVMA-NXBWRCJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pqdpflrfamide | |
CAS RN |
98495-35-3 | |
Record name | Pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098495353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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